molecular formula C14H23NO4 B3363615 (E)-3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)but-2-enoic acid CAS No. 1037754-65-6

(E)-3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)but-2-enoic acid

Cat. No.: B3363615
CAS No.: 1037754-65-6
M. Wt: 269.34 g/mol
InChI Key: NGPKCHIBFABYLL-MDZDMXLPSA-N
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Description

(E)-3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)but-2-enoic acid is a synthetic organic compound that features a piperidine ring, a butenoic acid moiety, and a tert-butoxycarbonyl protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)but-2-enoic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or 1,5-diketones.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to the piperidine nitrogen using di-tert-butyl dicarbonate in the presence of a base like triethylamine.

    Formation of the Butenoic Acid Moiety: The butenoic acid moiety can be introduced through a Wittig reaction or a Horner-Wadsworth-Emmons reaction using appropriate phosphonium or phosphonate reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)but-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the butenoic acid moiety to a butanoic acid.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the butenoic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated acids or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(E)-3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)but-2-enoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecules. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    1-Boc-4-piperidone: A related compound with a piperidine ring and a Boc protecting group.

    tert-Butyl 4-oxo-1-piperidinecarboxylate: Another piperidine derivative with similar structural features.

    N-Boc-4-piperidone: A compound used in similar synthetic applications.

Uniqueness

(E)-3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)but-2-enoic acid is unique due to the presence of both the butenoic acid moiety and the Boc-protected piperidine ring

Properties

IUPAC Name

(E)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]but-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-10(9-12(16)17)11-5-7-15(8-6-11)13(18)19-14(2,3)4/h9,11H,5-8H2,1-4H3,(H,16,17)/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPKCHIBFABYLL-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C1CCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)O)/C1CCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10731136
Record name (2E)-3-[1-(tert-Butoxycarbonyl)piperidin-4-yl]but-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1037754-65-6
Record name (2E)-3-[1-(tert-Butoxycarbonyl)piperidin-4-yl]but-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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